![molecular formula C58H39N3 B14240349 4'-(9H-Carbazol-9-yl)-N-[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1'-biphenyl]-4-amine CAS No. 482656-13-3](/img/structure/B14240349.png)
4'-(9H-Carbazol-9-yl)-N-[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1'-biphenyl]-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-(9H-Carbazol-9-yl)-N-[4’-(9H-carbazol-9-yl)[1,1’-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1’-biphenyl]-4-amine is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and as intermediates in organic synthesis. This particular compound is notable for its unique structural features, which include multiple aromatic rings and nitrogen atoms, making it a subject of interest in various scientific research fields.
准备方法
The synthesis of 4’-(9H-Carbazol-9-yl)-N-[4’-(9H-carbazol-9-yl)[1,1’-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1’-biphenyl]-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Carbazole Derivatives: The initial step involves the synthesis of carbazole derivatives through cyclization reactions of appropriate precursors.
Coupling Reactions: The carbazole derivatives are then subjected to coupling reactions with biphenyl and naphthalene derivatives using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Purification: The final product is purified using techniques like column chromatography to obtain the desired compound with high purity.
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to improve yield and reduce production costs.
化学反应分析
4’-(9H-Carbazol-9-yl)-N-[4’-(9H-carbazol-9-yl)[1,1’-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups such as nitro, halogen, or alkyl groups.
Common reagents and conditions used in these reactions include organic solvents like toluene or dichloromethane, catalysts like palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes.
科学研究应用
4’-(9H-Carbazol-9-yl)-N-[4’-(9H-carbazol-9-yl)[1,1’-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1’-biphenyl]-4-amine has a wide range of scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its excellent electron-transporting properties and high thermal stability.
Photonics: It is utilized in photonic devices for its ability to emit light upon excitation, making it suitable for use in lasers and other light-emitting applications.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in targeting specific proteins or enzymes.
Material Science: The compound is studied for its potential use in the fabrication of advanced materials with unique electronic and optical properties.
作用机制
The mechanism of action of 4’-(9H-Carbazol-9-yl)-N-[4’-(9H-carbazol-9-yl)[1,1’-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1’-biphenyl]-4-amine involves its interaction with molecular targets such as proteins or enzymes. The compound’s multiple aromatic rings and nitrogen atoms allow it to form π-π interactions and hydrogen bonds with target molecules, influencing their activity. In organic electronics, its mechanism involves efficient charge transport and light emission through exciton formation and recombination processes.
相似化合物的比较
Similar compounds to 4’-(9H-Carbazol-9-yl)-N-[4’-(9H-carbazol-9-yl)[1,1’-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1’-biphenyl]-4-amine include:
4-(9H-Carbazol-9-yl)aniline: This compound shares the carbazole core but lacks the additional biphenyl and naphthalene groups, making it less complex and with different electronic properties.
4-(9H-Carbazol-9-yl)benzaldehyde:
Tetraphenylpyrazine decorated 1,3-di(9H-carbazol-9-yl)benzene (TPP-mCP): This compound integrates a tetraphenylpyrazine moiety with a carbazole core, offering enhanced performance in OLEDs compared to traditional carbazole derivatives.
The uniqueness of 4’-(9H-Carbazol-9-yl)-N-[4’-(9H-carbazol-9-yl)[1,1’-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1’-biphenyl]-4-amine lies in its complex structure, which provides a combination of high thermal stability, efficient charge transport, and versatile reactivity, making it a valuable compound in various scientific and industrial applications.
属性
CAS 编号 |
482656-13-3 |
|---|---|
分子式 |
C58H39N3 |
分子量 |
777.9 g/mol |
IUPAC 名称 |
N,N-bis[4-(4-carbazol-9-ylphenyl)phenyl]naphthalen-1-amine |
InChI |
InChI=1S/C58H39N3/c1-2-14-49-44(12-1)13-11-23-54(49)59(45-32-24-40(25-33-45)42-28-36-47(37-29-42)60-55-19-7-3-15-50(55)51-16-4-8-20-56(51)60)46-34-26-41(27-35-46)43-30-38-48(39-31-43)61-57-21-9-5-17-52(57)53-18-6-10-22-58(53)61/h1-39H |
InChI 键 |
ZEFLJVPWKGNCRQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2N(C3=CC=C(C=C3)C4=CC=C(C=C4)N5C6=CC=CC=C6C7=CC=CC=C75)C8=CC=C(C=C8)C9=CC=C(C=C9)N1C2=CC=CC=C2C2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


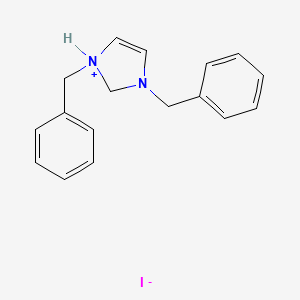
![(4S,5S)-4,5-Bis[(diphenylphosphanyl)methyl]imidazolidin-2-one](/img/structure/B14240269.png)
![1-[(9H-Fluoren-9-YL)methyl]piperazine](/img/structure/B14240276.png)
![5-[1-(3-methylthiophen-2-yl)ethyl]-1H-imidazole](/img/structure/B14240284.png)
![Benzeneacetamide, N-[trans-4-(3-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-1-phenylcyclohexyl]-a-methyl-3,5-bis(trifluoromethyl)-](/img/structure/B14240290.png)
![5-Methyl-6H-pyridazino[4,5-B]carbazole](/img/structure/B14240295.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 11-aminoundecanoate](/img/structure/B14240307.png)
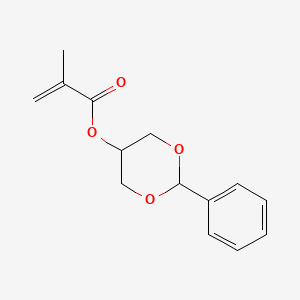
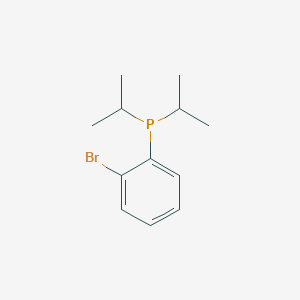

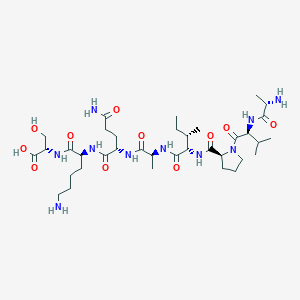
![Silane, (3-chloropropyl)dimethyl[3-(1-phenylethenyl)phenyl]-](/img/structure/B14240361.png)
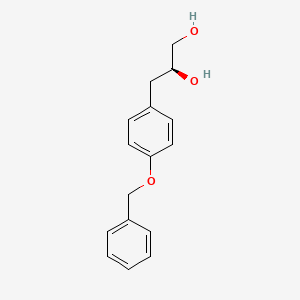
![(1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B14240380.png)
